molecular formula C6H2Cl2F3N B1331111 3,5-Dichloro-2-(trifluoromethyl)pyridine CAS No. 7655-72-3

3,5-Dichloro-2-(trifluoromethyl)pyridine

Cat. No. B1331111
CAS RN: 7655-72-3
M. Wt: 215.98 g/mol
InChI Key: WSALYASKYGIWGP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(trifluoromethyl)pyridine, also known as 2,3,5-DCTF, is a chemical compound with the molecular formula C6H2Cl2F3N . It is a clear colorless to yellow liquid . This compound is used as an intermediate in the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of 2,3,5-DCTF has been reported in various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of 2,3,5-DCTF consists of a pyridine ring with two chlorine atoms and one trifluoromethyl group attached . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

2,3,5-DCTF is used as a chemical intermediate for the synthesis of several crop-protection products . The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

2,3,5-DCTF is a clear colorless to yellow liquid with a melting point of 8-9 °C and a boiling point of 80 °C at 20 mm Hg . It has a density of 1.549 g/mL at 25 °C and a refractive index of n 20/D 1.475 . It is soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Chemical Properties

3,5-Dichloro-2-(trifluoromethyl)pyridine is an important pyridine derivative widely used in synthesizing pesticides. Its synthesis methods and properties have been a subject of research in various studies. For example, Lu Xin-xin (2006) reviewed the normal processes of synthesizing this compound and evaluated each process (Lu Xin-xin, 2006). In another study, M. Redshaw and W. J. Orville-Thomas (1979) reported on the 35Cl nuclear quadrupole resonance spectra and quantum chemical calculations of some 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds (Redshaw & Orville-Thomas, 1979).

Interaction with Other Chemicals

Studies have also explored the interaction of this compound with other chemicals. For instance, M. S. Chernov'yants et al. (2011) investigated the behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, toward molecular iodine, revealing insights into complex formation and structural characteristics (Chernov'yants et al., 2011).

Application in Organic Synthesis

The compound is also utilized in organic synthesis processes. For example, A. Bridges and J. P. Sanchez (1990) used 2,6-Dichloro-3-(trifluoromethyl)pyridine to develop a preparation method for naphthyridines, highlighting its role in manipulating the electron density of substituted pyridines (Bridges & Sanchez, 1990).

Industrial and Pharmaceutical Applications

In industrial applications, R. Crettaz, J. Waser, and Y. Bessard (2001) studied the palladium-catalyzed alkoxycarbonylation of chloropyridines, demonstrating the scalability of processes involving 3,5-dichloro-2-(trifluoromethyl)pyridine for producing various carboxylates (Crettaz, Waser, & Bessard, 2001). Additionally, T. Keumi et al. (1990) described the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes, demonstrating the compound's utility in organic chemistry (Keumi et al., 1990).

Novel Synthesis Methods

The compound has been at the center of research for developing novel synthesis methods. For example, Ming-yan Yang et al. (2015) synthesized novel triazolopyridine derivatives containing the trifluoromethyl moiety using microwave irradiation, contributing to advancements in chemical synthesis techniques (Yang et al., 2015).

Spectroscopic and Structural Studies

Spectroscopic and structural studies are also key applications. H. Vural and M. Kara (2017) conducted spectroscopic characterization and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its optical and antimicrobial properties (Vural & Kara, 2017).

Safety And Hazards

2,3,5-DCTF is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid and can cause serious eye damage. It is harmful if swallowed or inhaled and may cause an allergic skin reaction .

Future Directions

The demand for 2,3,5-DCTF derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2,3,5-DCTF will be discovered in the future . It plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

3,5-dichloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALYASKYGIWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290383
Record name 3,5-dichloro-2-(trifluoromethyl)pyridine
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Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(trifluoromethyl)pyridine

CAS RN

7655-72-3
Record name 3,5-Dichloro-2-(trifluoromethyl)pyridine
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Record name NSC 68375
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Record name 7655-72-3
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Record name 3,5-dichloro-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E McBee, H Hass, E Hodnett - Industrial & Engineering Chemistry, 1947 - ACS Publications
The chlorination apparatus consisted of a vertical Pyrex tube, 75 mm. in diameter and 120 cm. long, sealed at one end and closed at the top with a rubber stopper. Two 8-mm. Pyrex …
Number of citations: 34 pubs.acs.org

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